
桂皮酸ブチル
説明
Cinnamyl butyrate (CB) is a naturally occurring ester of cinnamyl alcohol and butyric acid. It is a colorless liquid with a sweet, floral, balsamic odor and is used in fragrances, flavorings, and pharmaceuticals. CB is found in a variety of plants and fruits, including the essential oils of jasmine, lavender, and orange. It is also found in some alcoholic beverages, such as cognac and whiskey.
科学的研究の応用
香料・香味料産業
桂皮酸ブチルは、甘くフルーティーな香りのため、香料・香味料業界で貴重な添加物として広く認識されています 。香水に温かみのあるバルサミックな香りを与えたり、飲料、キャンディー、乳製品などの食品にフレーバー剤として使用されます。この化合物は天然の香りを模倣する能力があるため、多くの産業用途で合成代替品として使用されています。
化粧品への応用
その心地よい香りから、桂皮酸ブチルは化粧品に広く使用されています。 シャンプー、石鹸、その他のトイレタリー製品に配合されています 。安定性と無毒性により、皮膚への長期使用に適しており、化粧品の官能体験に貢献しています。
製薬業界
桂皮酸ブチルは、経口薬の臭いおよび味を改善する賦形剤として使用される製薬業界でも応用されています 。これは、特定の薬の味に敏感な小児および高齢者人口における患者のコンプライアンスを改善する可能性があります。
酵素合成研究
この化合物は、酵素合成の研究対象となっており、科学者たちはその生産の速度論と最適化を研究しています 。この研究は、エステルやその他の類似の化合物のより持続可能で環境に優しい生産方法を開発するための意味を持っています。
バイオ触媒
桂皮酸ブチルは、バイオ触媒研究にも使用されています。 研究者は、酵素を使用して化合物を合成する方法を探求しており、これにより、より効率的で選択的な生産プロセスが実現する可能性があります 。この分野の研究は、グリーンケミストリーの実践を進める上で重要です。
作用機序
Target of Action
Cinnamyl butyrate is a chemical compound that has been shown to reduce plasma glucose levels in mice by inhibiting fatty acid synthesis and stimulating glucose uptake into cells . It directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Mode of Action
The mode of action of cinnamyl butyrate involves its interaction with its targets, leading to changes in cellular processes. For instance, it inhibits fatty acid synthesis, which is a crucial process for energy storage in cells. Additionally, it stimulates glucose uptake into cells, further contributing to the reduction of plasma glucose levels .
Biochemical Pathways
Cinnamyl butyrate affects several biochemical pathways. It inhibits the synthesis of fatty acids, a process that involves the conversion of acetyl-CoA to malonyl-CoA, which is then used to build long-chain fatty acids . By inhibiting this pathway, cinnamyl butyrate can reduce the amount of energy stored in the form of fatty acids. Additionally, it stimulates the uptake of glucose into cells, a process that involves the transport of glucose across the cell membrane via glucose transporters .
Pharmacokinetics
It is known that the compound is synthesized enzymatically by esterification of butyric acid and cinnamyl alcohol . The reaction conditions, such as molar ratio, enzyme concentration, temperature, and speed of agitation, can affect the conversion rate of butyric acid to cinnamyl butyrate .
Result of Action
The result of cinnamyl butyrate’s action is a reduction in plasma glucose levels. This is achieved through the inhibition of fatty acid synthesis and the stimulation of glucose uptake into cells .
Action Environment
The action of cinnamyl butyrate can be influenced by various environmental factors. For instance, the reaction conditions for the enzymatic synthesis of cinnamyl butyrate, such as the molar ratio of butyric acid to cinnamyl alcohol, the concentration of the enzyme, the temperature, and the speed of agitation, can affect the conversion rate of butyric acid to cinnamyl butyrate . Additionally, the presence of other compounds in the environment can potentially interact with cinnamyl butyrate, affecting its stability and efficacy .
生化学分析
Biochemical Properties
Cinnamyl butyrate plays a role in various biochemical reactions, particularly those involving esterification and hydrolysis. It interacts with enzymes such as lipases, which catalyze the esterification of butyric acid and cinnamyl alcohol to form cinnamyl butyrate . The interaction follows a ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol . This compound is also involved in reactions catalyzed by esterases, which hydrolyze cinnamyl butyrate back into its constituent alcohol and acid.
Cellular Effects
Cinnamyl butyrate influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been observed to stimulate cell proliferation and differentiation in the gastrointestinal tract, enhancing nutrient absorption and epithelial integrity . Additionally, cinnamyl butyrate exhibits anti-inflammatory properties by modulating cytokine expression and reducing pro-inflammatory gene activity . These effects are mediated through its interaction with cellular signaling pathways and gene expression mechanisms.
Molecular Mechanism
At the molecular level, cinnamyl butyrate exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For instance, cinnamyl butyrate acts as an inhibitor of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent changes in gene expression . This epigenetic modification results in the upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes. Additionally, cinnamyl butyrate can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnamyl butyrate can vary over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature and pH . Over time, cinnamyl butyrate may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that cinnamyl butyrate can have sustained effects on cellular function, including prolonged anti-inflammatory and proliferative effects .
Dosage Effects in Animal Models
The effects of cinnamyl butyrate in animal models are dose-dependent. At low doses, cinnamyl butyrate has been shown to enhance cellular proliferation and differentiation without causing adverse effects . At higher doses, it may exhibit toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Cinnamyl butyrate is involved in several metabolic pathways, primarily those related to fatty acid metabolism. It interacts with enzymes such as carboxylesterases and lipases, which facilitate its breakdown into cinnamyl alcohol and butyric acid . These metabolites can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid β-oxidation . The presence of cinnamyl butyrate can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, cinnamyl butyrate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transporters and binding proteins . These interactions can affect the localization and accumulation of cinnamyl butyrate within different cellular compartments, influencing its biochemical activity and effects.
Subcellular Localization
Cinnamyl butyrate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of cinnamyl butyrate can vary depending on its localization, with distinct effects observed in different cellular compartments.
特性
IUPAC Name |
[(E)-3-phenylprop-2-enyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPQKZWNXANRB-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313849 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, fruity slightly floral balsamic odour | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010-1.020 | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78761-39-4, 103-61-7 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKZ9V37P1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




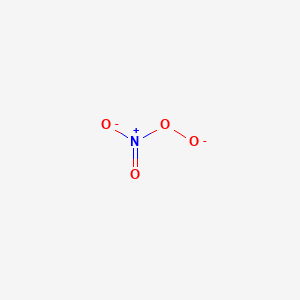

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)


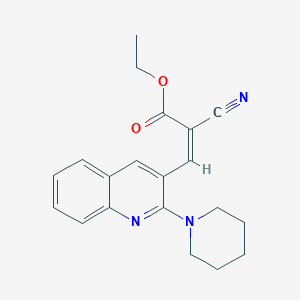
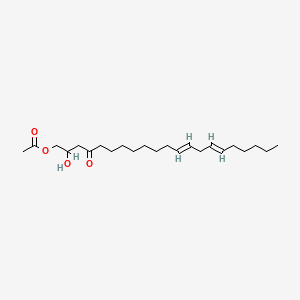
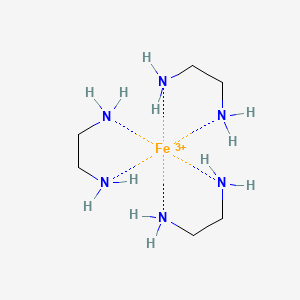
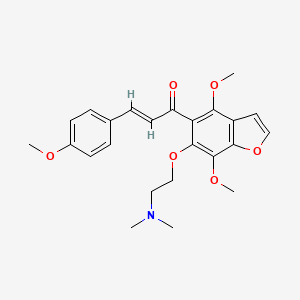


![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1240136.png)
